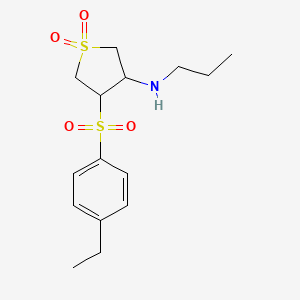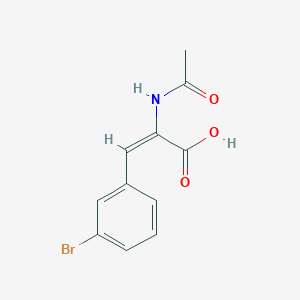![molecular formula C13H10N8O2S B4913004 8-{[(6-NITRO-1H-1,3-BENZODIAZOL-2-YL)METHYL]SULFANYL}-9H-PURIN-6-AMINE](/img/structure/B4913004.png)
8-{[(6-NITRO-1H-1,3-BENZODIAZOL-2-YL)METHYL]SULFANYL}-9H-PURIN-6-AMINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-{[(6-NITRO-1H-1,3-BENZODIAZOL-2-YL)METHYL]SULFANYL}-9H-PURIN-6-AMINE is a complex organic compound that belongs to the class of heterocyclic compounds It features a purine core substituted with a nitrobenzodiazole moiety and a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-{[(6-NITRO-1H-1,3-BENZODIAZOL-2-YL)METHYL]SULFANYL}-9H-PURIN-6-AMINE typically involves multi-step organic reactions. The process begins with the preparation of the 6-nitro-1H-1,3-benzodiazole intermediate, which is then reacted with a suitable purine derivative under controlled conditions. The key steps include nitration, sulfonation, and amination reactions, often carried out in the presence of catalysts and under specific temperature and pressure conditions .
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production process efficiently .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzodiazole ring, where the nitro group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted benzodiazole derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science .
Biology: In biological research, the compound can be used as a probe to study enzyme interactions and cellular pathways. Its fluorescent properties, due to the benzodiazole moiety, make it useful in imaging studies .
Medicine: The compound has potential therapeutic applications, particularly in the development of anti-cancer and anti-microbial agents. Its ability to interact with nucleic acids and proteins makes it a candidate for drug development .
Industry: In the industrial sector, the compound can be used in the development of advanced materials, such as organic semiconductors and sensors .
Mechanism of Action
The mechanism of action of 8-{[(6-NITRO-1H-1,3-BENZODIAZOL-2-YL)METHYL]SULFANYL}-9H-PURIN-6-AMINE involves its interaction with specific molecular targets. The nitrobenzodiazole moiety can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity .
Comparison with Similar Compounds
6-Nitro-1H-1,3-benzodiazole: Shares the benzodiazole core but lacks the purine moiety.
9H-Purin-6-amine: Contains the purine core but lacks the benzodiazole substitution.
8-{[(6-Amino-1H-1,3-benzodiazol-2-yl)methyl]sulfanyl}-9H-purin-6-amine: Similar structure with an amino group instead of a nitro group.
Uniqueness: The uniqueness of 8-{[(6-NITRO-1H-1,3-BENZODIAZOL-2-YL)METHYL]SULFANYL}-9H-PURIN-6-AMINE lies in its combined structural features, which confer distinct chemical reactivity and biological activity. The presence of both the nitrobenzodiazole and purine moieties allows for versatile applications in various scientific domains .
Properties
IUPAC Name |
8-[(6-nitro-1H-benzimidazol-2-yl)methylsulfanyl]-7H-purin-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N8O2S/c14-11-10-12(16-5-15-11)20-13(19-10)24-4-9-17-7-2-1-6(21(22)23)3-8(7)18-9/h1-3,5H,4H2,(H,17,18)(H3,14,15,16,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNXJTAZMZVOZOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])NC(=N2)CSC3=NC4=NC=NC(=C4N3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N8O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
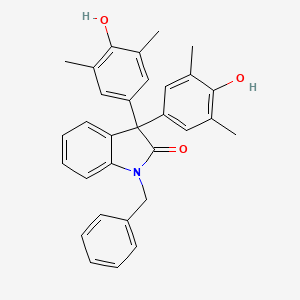

![N,N-dimethyl-4-[(4-pyridin-2-ylpiperazin-1-yl)methyl]aniline;oxalic acid](/img/structure/B4912930.png)
![2-{N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]BENZENESULFONAMIDO}-N-(PROP-2-EN-1-YL)ACETAMIDE](/img/structure/B4912946.png)
![ethyl 3-(3-chlorobenzyl)-1-[3-(2-oxo-1-pyrrolidinyl)propanoyl]-3-piperidinecarboxylate](/img/structure/B4912966.png)
![propyl 2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylthio)butanoate](/img/structure/B4912972.png)
![2-{3-[3-(3-chloro-2-pyridinyl)phenyl]-1H-pyrazol-1-yl}acetamide](/img/structure/B4912980.png)
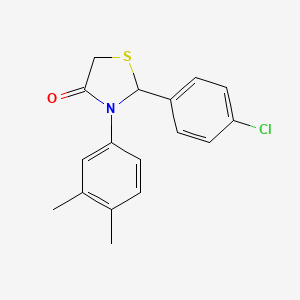
![Methyl 2-[3-(morpholin-4-ylmethyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetate](/img/structure/B4912993.png)

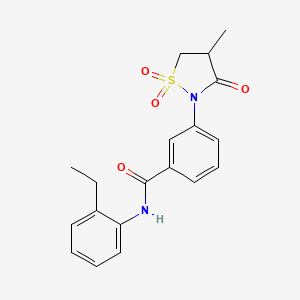
![1-[3-(1,3-BENZOTHIAZOL-2-YL)-2-METHYLPHENYL]-3-(3-METHYL-1-BENZOFURAN-2-CARBONYL)THIOUREA](/img/structure/B4913020.png)
